molecular formula C15H23NO4 B014689 Roxadimate CAS No. 58882-17-0

Roxadimate

Cat. No. B014689
CAS RN: 58882-17-0
M. Wt: 281.35 g/mol
InChI Key: CBZHHQOZZQEZNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The total synthesis of Roxadimate, or (+)-roxaticin, has been achieved through various innovative methods. One approach achieved the synthesis in 20 steps from 1,3-propanediol, utilizing metal catalysis, including iridium-catalyzed alcohol C-C coupling, without the need for chiral reagents, auxiliaries, or premetalated C-nucleophiles (Han et al., 2010). Another method relied on aldol and directed reduction steps, assembling three principal fragments through Julia olefination and methyl ketone aldol addition reactions (Evans & Connell, 2003).

Scientific Research Applications

  • Roxatidine's Anti-Inflammatory Properties : Roxatidine, a related compound to Roxadimate, has been studied for its ability to suppress inflammatory responses. Specifically, it inhibits NF-κB transcriptional activity and the p38 MAP kinase pathway in LPS-treated RAW 264.7 macrophages (Cho et al., 2011).

  • EU-ROS Project : Although not directly related to Roxadimate, the EU-ROS project aims to understand redox biology and medicine, potentially providing insights into new therapeutic strategies to target dysregulated redox processes in diseases (Egea et al., 2017).

  • Roxadustat in Anemia Treatment : Roxadustat, an oral hypoxia-inducible factor prolyl hydroxylase inhibitor, stimulates erythropoiesis and regulates iron metabolism, particularly in treating anemia in patients undergoing long-term dialysis (Chen et al., 2019).

  • Estrogenic Properties of Roxatidine : Roxatidine, an H2 receptor blocker and related to Roxadimate, has been found to possess estrogenic properties, evidenced by increased uterine weight in Wistar rats (Agrawal & Jose, 2010).

  • ROHub - Digital Library System : While not directly related to Roxadimate, ROHub is a digital library system for research objects that supports the storage, management, and preservation of scientific findings, enabling sharing of scientific data and findings (Palma et al., 2014).

  • ROXAS - Image Analysis Tool : ROXAS is an image analysis tool that automatically recognizes and measures conduit lumen area in tree-rings, providing valuable ecological information. This tool's name coincidentally includes "ROX" but isn't directly related to Roxadimate (Arx & Carrer, 2014).

  • Roxadustat's Broad Therapeutic Applications : Roxadustat has potential therapeutic applications in various diseases such as carcinoma, neurological diseases, ocular diseases, and tissue and organ injuries, beyond its approval for treating renal anemia (Kaijun et al., 2020).

  • Roxadustat's Global Approval for Anemia : Roxadustat has been developed for the treatment of anemia in patients with chronic kidney disease, myelodysplastic syndromes, and other conditions (Dhillon, 2019).

  • Early Effects of Roxadustat in Hemodialysis Patients : Roxadustat improves hematopoiesis and iron metabolism early after administration to treat anemia in hemodialysis patients, independent of erythropoietin concentration (Ogawa et al., 2020).

  • ROS-Based Nanomedicine : Reactive Oxygen Species (ROS)-based nanomedicine aims to optimize therapeutic efficacy by generating or scavenging ROS in nanomaterials for improved therapeutic outcomes (Yang et al., 2019).

properties

IUPAC Name

ethyl 4-[bis(2-hydroxypropyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-4-20-15(19)13-5-7-14(8-6-13)16(9-11(2)17)10-12(3)18/h5-8,11-12,17-18H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZHHQOZZQEZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC(C)O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866716
Record name Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roxadimate

CAS RN

58882-17-0
Record name Ethyl dihydroxypropyl PABA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58882-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roxadimate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058882170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROXADIMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54M9O25201
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
MI Morasso, AM Thielemann, C Pinto… - J Soc Cosmet …, 1985 - hero.epa.gov
… -aminobenzoic acid (PABA; aminobenzoic acid; I) and its esters, octyl dimethyl p-aminobenzoate (Escalol 507; padimates O; II) and ethyl dihydroxypropyl p-aminobenzoate (roxadimate; …
Number of citations: 11 hero.epa.gov
R Mansuri, A Diwan, H Kumar, K Dangwal… - Pharmacogn …, 2021 - academia.edu
… Many of the synthetic sunscreen agents such as oxybenzone, Octinoxate, Homosalate, nanoparticles, amino benzoic acid, Oxylisadimate, padimate O, or roxadimate are not free from …
Number of citations: 27 www.academia.edu
AP AGENT - 1999 - Springer
… BB 99 - roxadimate. BB 882 - lexipafant. BB 2516 - marimastat. …
R Edlich, KL Winters, HW Lim, MJ Cox… - Journal of long-term …, 2004 - dl.begellhouse.com
… It is important to emphasize that the only aminobenzoic acid or derivative that provides complete UVB protection is roxadimate. Because of an increasing concern about the toxicity of …
Number of citations: 104 www.dl.begellhouse.com
AK Sharma, S Maury - 2022 - wjpr.s3.ap-south-1.amazonaws.com
… Sunscreen agents containing aminobenzoic acid, lisadimate, padimate O, or roxadimate may discolor and stain light-colored fabrics yellow. In addition to using sunscreen agents, it is …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
SY Chuah, YH Leow, ATJ Goon… - Photodermatology …, 2013 - Wiley Online Library
Background Photopatch testing is important for diagnosing photoallergic contact dermatitis. We aimed to evaluate the use of photopatch test at the N ational S kin C entre, S ingapore. …
A Kluczyk, T Popek, T Kiyota… - Current medicinal …, 2002 - ingentaconnect.com
The core or the building block is an important component in drug development. In this article, we propose and review p-aminobenzoic acid (PABA) as a building block used in the …
JE Adam - CMAJ, 1999 - Can Med Assoc
Epidemiologic studies have identified sunlight exposure as a major risk factor for skin cancer. 1, 2 Nonmelanocytic skin cancers—basal and squamous cell carcinomas—are the most …
Number of citations: 8 www.cmaj.ca
WL Scarlett - Journal of Osteopathic Medicine, 2003 - degruyter.com
This year, more than one million new cases of skin cancer will be diagnosed in the United States and an estimated 9800 individuals will die of the disease. Despite recent public …
IKM Morton - 1999 - Springer
used as an ANTIHYPERTENSIVE. quingestanol [BAN. INN](quingestanol acetate [USAN]; W 4540) is a synthetic steroid PROGESTOGEN. formerly used as an oral and postcoital …

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